N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide
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Overview
Description
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound characterized by the presence of ethanimidamide functional groups attached to phenyl rings substituted with propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-propan-2-yloxyphenylamine and 4-propan-2-yloxyphenylamine.
Formation of Ethanimidamide: These amines are then reacted with ethanimidoyl chloride under controlled conditions to form the desired ethanimidamide compound.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and cost-effectiveness, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanimidamide group to amine or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-(4-methoxyphenyl)ethanimidamide
- N’-(2-ethoxyphenyl)-N-(4-ethoxyphenyl)ethanimidamide
- N’-(2-butoxyphenyl)-N-(4-butoxyphenyl)ethanimidamide
Uniqueness
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the presence of propan-2-yloxy groups, which may impart specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
84308-86-1 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)23-18-12-10-17(11-13-18)21-16(5)22-19-8-6-7-9-20(19)24-15(3)4/h6-15H,1-5H3,(H,21,22) |
InChI Key |
IGEPDOPWFIRVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=NC2=CC=CC=C2OC(C)C)C |
Origin of Product |
United States |
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